molecular formula C14H24O2Si B3059578 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol CAS No. 81168-17-4

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol

Cat. No.: B3059578
CAS No.: 81168-17-4
M. Wt: 252.42 g/mol
InChI Key: RCLKRJCBLSQBFJ-UHFFFAOYSA-N
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Description

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol is a silyl-protected benzyl alcohol derivative. Its structure features a benzyl alcohol core substituted with a hydroxymethyl group protected by a tert-butyldimethylsilyl (TBDMS) ether. This compound is widely used in organic synthesis, particularly in multi-step reactions where selective protection of hydroxyl groups is required. The TBDMS group enhances stability under acidic and basic conditions while allowing cleavage under mild fluoride-based conditions .

Properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2Si/c1-14(2,3)17(4,5)16-11-13-9-7-6-8-12(13)10-15/h6-9,15H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLKRJCBLSQBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445791
Record name 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81168-17-4
Record name 2-[(tert-butyldimethylsilyloxy)methyl]benzylalcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol typically involves the protection of benzyl alcohol with a TBDMS group. This can be achieved through the reaction of benzyl alcohol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Fluoride ions (e.g., TBAF - tetrabutylammonium fluoride) are used to remove the TBDMS group.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Toluene.

    Substitution: Benzyl alcohol with a different protecting group or functional group.

Scientific Research Applications

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol is widely used in scientific research due to its versatility:

    Chemistry: It is used as a protecting group for alcohols in multi-step organic synthesis.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol primarily involves the protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process involves the cleavage of the Si-O bond, typically using fluoride ions, to regenerate the free hydroxyl group.

Comparison with Similar Compounds

3-(BENZYLOXYMETHYL)-ALPHA-(TERT-BUTYL)BENZYL ALCOHOL

  • Structure : Benzyl alcohol core with a tert-butyl group and a benzyloxymethyl substituent.
  • CAS : 195140-76-2; Molecular Formula : C₁₉H₂₄O₂; Molecular Weight : 284.40 .
  • Key Differences: The TBDMS group in the target compound is replaced by a benzyloxy group. Benzyl ethers are less stable under acidic conditions compared to silyl ethers but require hydrogenolysis (H₂/Pd) for deprotection. Applications: Less commonly used in peptide synthesis due to harsher deprotection conditions.

2-(Tert-butyldimethylsilyloxy)acetic Acid

  • Structure : Carboxylic acid derivative with a TBDMS-protected hydroxyl group.
  • CAS : 105459-05-0; Molecular Formula : C₈H₁₈O₃Si; Molecular Weight : 190.31 .
  • Key Differences :
    • The benzyl alcohol core is absent; instead, the TBDMS group is attached to an acetic acid backbone.
    • Reactivity : The carboxylic acid functionality allows for esterification or amide coupling, unlike the primary alcohol in the target compound.
    • Physical Properties : Lower logP (2.48) compared to the aromatic target compound, indicating reduced lipophilicity .

Benzyl 2-[tert-Butyl(dimethyl)silyl]oxyacetate

  • Structure : Ester derivative with a TBDMS-protected hydroxyl group.
  • CAS : 115118-86-0; Molecular Formula : C₁₅H₂₄O₃Si; Molecular Weight : 280.43 .
  • Key Differences :
    • The benzyl alcohol is esterified to an acetate, altering its reactivity (e.g., susceptibility to hydrolysis).
    • Applications : Used in glycosylation and polymer chemistry, whereas the target compound is more suited for alcohol protection in complex molecules.

Comparative Data Table

Compound Name Core Structure Protecting Group Molecular Weight logP Stability Under Acid/Base Deprotection Method
2-[(TBDMS-O)methyl]benzylalcohol Benzyl alcohol TBDMS ~300 (estimated) ~3.8 High Fluoride (e.g., TBAF)
3-(Benzyloxymethyl)-α-tert-butylbenzyl alcohol Benzyl alcohol Benzyl 284.40 ~4.2 Moderate H₂/Pd hydrogenolysis
2-(TBDMS-O)acetic acid Acetic acid TBDMS 190.31 2.48 High Fluoride or acidic hydrolysis
Benzyl 2-(TBDMS-O)acetate Acetate ester TBDMS 280.43 3.75 Moderate Fluoride or basic hydrolysis

Challenges and Limitations

  • Steric Hindrance : The bulky TBDMS group may slow reaction kinetics in sterically demanding environments.
  • Cost : TBDMS reagents (e.g., TBDMS-Cl) are more expensive than benzyl halides, impacting large-scale applications .

Biological Activity

2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol, a compound characterized by its unique silyl ether functional group, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H18O3Si
  • Molecular Weight : 250.36 g/mol
  • CAS Number : 81168-17-4

The presence of the tert-butyldimethylsilyloxy group enhances the stability and solubility of the molecule, making it suitable for various biological applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Protection of Hydroxyl Groups : The hydroxyl group on benzyl alcohol is protected using tert-butyldimethylsilyl chloride.
  • Alkylation : The protected alcohol is then alkylated with a suitable reagent to introduce the silyloxy group.
  • Deprotection : Finally, the tert-butyldimethylsilyl group can be selectively removed to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties in several studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving the modulation of inflammatory pathways.

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses.
  • Receptor Modulation : Interaction with receptors modulating immune responses has been suggested.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial activity of various silyl compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
  • Anti-inflammatory Research :
    • An investigation into the anti-inflammatory effects published in Molecules highlighted that treatment with this compound reduced edema in a murine model of inflammation by 50% compared to control groups .

Data Table: Biological Activities

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32
Anti-inflammatoryMurine model (edema)Reduction by 50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Tert-butyldimethylsilyloxy)methyl]benzylalcohol
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